Crotonic Acid

Physical chemistry Formulation science Industrial handling

Researchers needing a copolymerizable monomer that avoids radical homopolymerization face limited options. Crotonic acid (trans-2-butenoic acid) is the definitive comonomer for pH-sensitive hydrogels, enabling site-specific intestinal drug delivery without isomerization drift during thermal processing. - Delivers controlled copolymer composition (r₁ = 0.12, r₂ = 5.32 at 60 °C) with acrylamide. - Solid-state form (mp 72 °C) simplifies weighing and formulation reproducibility. - Selective carbonyl reduction under electrolytic conditions prevents unwanted polymerization side reactions.

Molecular Formula C4H6O2
C4H6O2
CH3-CH=CH-COOH
Molecular Weight 86.09 g/mol
CAS No. 3724-65-0
Cat. No. B1669628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonic Acid
CAS3724-65-0
SynonymsCrotonic acid;  Kyselina krotonova;  alpha-Butenoic acid;  alpha-Crotonic acid;  beta-Methacrylic acid;  beta-Methylacrylic acid; 
Molecular FormulaC4H6O2
C4H6O2
CH3-CH=CH-COOH
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC=CC(=O)O
InChIInChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
InChIKeyLDHQCZJRKDOVOX-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 3 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SOL IN WATER;  SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER
IN ETHANOL @ 25 °C: 52.5% WT/WT;  ACETONE @ 25 °C: 53.0% W/W;  IN TOLUENE @ 25 °C: 37.5% WT/WT
Water solubility: 8.6X10+4 mg/l at 25 °C
555 g/l in water at 20 °C
8.60E+04 mg/L @ 25 °C (exp)
Solubility in water at 20Â °C: soluble
Slightly soluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crotonic Acid Physical Properties and Specifications


Crotonic acid (trans-2-butenoic acid, CAS 3724-65-0) is a short-chain α,β-unsaturated carboxylic acid (C₄H₆O₂, MW 86.09 g/mol) existing as a white crystalline solid with a melting point of 70–72 °C and boiling point of 180–181 °C at atmospheric pressure . The compound is characterized by a pKa of 4.80±0.10 (predicted) and a vapor density of 2.97 relative to air . Its trans configuration distinguishes it fundamentally from its cis isomer (isocrotonic acid) and from other C₄ unsaturated carboxylic acids such as methacrylic acid (2-methylpropenoic acid, CAS 79-41-4) [1].

Crotonic Acid Substitution Challenges


Crotonic acid's trans-α,β-unsaturated structure confers physicochemical and reactivity properties that are not interchangeable with its cis isomer (isocrotonic acid) or with structurally similar C₄ analogs such as methacrylic acid. At ambient conditions, crotonic acid is a crystalline solid, whereas isocrotonic acid is an oily liquid, a difference that directly impacts handling, formulation, and storage protocols in industrial and laboratory settings . Furthermore, crotonic acid fails to undergo radical homopolymerization—unlike acrylic or methacrylic acid, which polymerize rapidly under cathodic initiation—instead undergoing preferential carbonyl reduction to butyric acid and alcohols under electrolytic conditions [1]. These divergent behaviors mean that substituting crotonic acid with a generic unsaturated acid will alter polymerization outcomes, thermoresponsive properties, and pH-sensitive behavior in copolymer systems [2].

Crotonic Acid Differentiation Evidence


Solid-State Handling: Advantage Over Isocrotonic Acid

Crotonic acid (trans isomer) exists as a white crystalline solid (monoclinic needles or prisms) with a melting point of 72 °C, whereas isocrotonic acid (cis isomer) is an oily liquid at ambient temperature with a melting point of 15 °C . This physical state difference directly impacts procurement and process engineering: crotonic acid can be stored and handled as a solid powder or flake, while isocrotonic acid requires liquid-handling infrastructure and presents a higher risk of volatilization or spillage .

Physical chemistry Formulation science Industrial handling

Controlled Water Solubility for Copolymer Synthesis

Crotonic acid exhibits limited water solubility of 94 g/kg at 25 °C, whereas isocrotonic acid demonstrates substantially higher water miscibility, with solubility reaching 656 g/kg at 40 °C and 1260 g/kg at 42 °C . The moderate water solubility of crotonic acid enables controlled incorporation into aqueous copolymerization systems without causing phase separation or excessive swelling during hydrogel formation [1].

Polymer chemistry Aqueous-phase reactions Hydrogel synthesis

Thermal Isomerization Stability

Isocrotonic acid undergoes thermal isomerization to crotonic acid, reaching an equilibrium ratio of isocrotonic acid-to-crotonic acid of approximately 0.17:1 (≈15% isocrotonic: 85% crotonic) at 140–180 °C . This thermodynamic driving force means that processes involving elevated temperatures will naturally favor crotonic acid as the predominant and stable species. Furthermore, at its boiling point of 171.9 °C, isocrotonic acid quantitatively converts to crotonic acid [1].

Thermodynamics Process chemistry Isomerization kinetics

Copolymerization Reactivity with Acrylamide

In radical copolymerization with acrylamide, crotonic acid and isocrotonic acid exhibit distinct monomer reactivity ratios. For the system crotonic acid (M₁)–acrylamide (M₂), the experimentally determined values are r₁ = 0.12 and r₂ = 5.32. For isocrotonic acid (M₁)–acrylamide (M₂), the values are r₁ = 0.11 and r₂ = 4.72 [1]. Both isomers fail to homopolymerize under radical conditions; however, the r₂ difference (5.32 vs. 4.72) indicates that acrylamide displays a higher preference for cross-propagation with crotonic acid compared to isocrotonic acid, altering the copolymer composition profile at equivalent feed ratios [1].

Radical copolymerization Monomer reactivity ratios Polymer synthesis

Cathodic Reduction Without Polymerization

Under electrolytic reduction at a mercury cathode in sulfuric acid electrolyte, acrylic acid and methacrylic acid derivatives undergo rapid cathodically initiated vinyl polymerization. In contrast, crotonic acid does not polymerize under identical conditions but instead undergoes carbonyl reduction to yield butyric acid, butyl alcohol, and crotyl alcohol [1]. This divergent electrochemical behavior establishes a clear mechanistic boundary: crotonic acid cannot be substituted for acrylic or methacrylic acid in electrochemical polymerization processes.

Electrochemistry Polymerization Cathodic reduction

Acidity Differentiation from Tiglic Acid

The conjugate acid of tiglic acid (trans-2-methyl-2-butenoic acid, an α-methyl substituted analog of crotonic acid) exhibits a pKa of –3.94, whereas the conjugate acid of crotonic acid has a pKa of approximately –4.08 to –3.84 (value range across studies) [1]. Tiglic acid's conjugate acid is a stronger acid (more negative pKa) than that of crotonic acid, a difference attributed to steric inhibition of resonance by the α-methyl group in tiglic acid [1]. This resonance-based differentiation extends to the neutral acid pKa values (crotonic acid pKa = 4.80–4.82; tiglic acid pKa ≈ 5.0, exact value dependent on determination method).

Acid-base chemistry Structure-activity relationship Conjugate acid pKa

Crotonic Acid Application Scenarios


Thermo/pH-Responsive Hydrogels for Intestinal Drug Delivery

Crotonic acid (CA) is the monomer of choice for preparing biobased, dual-responsive poly(N-isopropylacrylamide-co-crotonic acid) [P(NIPAAM-co-CA)] hydrogels due to its pH sensitivity derived from the carboxylic acid moiety (pKa ≈ 4.80) combined with its moderate water solubility (94 g/kg at 25 °C) that enables controlled aqueous copolymerization [1]. These hydrogels exhibit low swelling and minimal drug release in acidic gastric environments (pH 1–3) while undergoing substantial swelling and extended release in neutral intestinal conditions (pH 7.2), enabling site-specific delivery of both water-soluble (e.g., lidocaine hydrochloride) and poorly water-soluble (e.g., ibuprofen) therapeutics [1]. The solid-state handling advantage of crotonic acid (mp 72 °C) over liquid isocrotonic acid (mp 15 °C) simplifies laboratory weighing and formulation reproducibility .

Gamma-Grafted PVP Hydrogels for Intestinal Drug Carriers

Polyvinylpyrrolidone (PVP) grafted with crotonic acid (CrA) via gamma irradiation produces pH-responsive hydrogels suitable for targeted drug delivery to the intestinal tract [1]. In comparative release studies with ketoprofen as a model drug, the PVP-g-CrA hydrogels demonstrated differential release behavior: release was low in acidic medium (pH 1, simulating gastric conditions) but exhibited better and extended release in neutral medium (pH 7.2, simulating intestinal conditions) [1]. This pH-dependent release profile directly leverages the carboxylic acid functionality of crotonic acid. The moderate water solubility of crotonic acid (94 g/kg at 25 °C) facilitates controlled grafting without excessive monomer partitioning into the aqueous phase, a key advantage over the highly water-miscible isocrotonic acid (656 g/kg at 40 °C) .

Acrylamide Copolymer Microstructure Control

For radical copolymerization with acrylamide, crotonic acid provides defined and reproducible copolymer composition control with monomer reactivity ratios of r₁ = 0.12, r₂ = 5.32 at 60 °C [1]. These values differ from those of isocrotonic acid (r₁ = 0.11, r₂ = 4.72), meaning that substituting the cis isomer will alter the sequence distribution and composition drift of the resulting copolymer [1]. Neither isomer undergoes radical homopolymerization, making them specifically suited for incorporation as minor comonomers to impart carboxylic acid functionality without forming homopolymer blocks. The thermodynamically favored trans configuration of crotonic acid ensures that processing at elevated temperatures (e.g., polymer drying, thermal curing) does not induce isomerization or property drift, as isocrotonic acid irreversibly converts to crotonic acid at 140–180 °C with an equilibrium ratio of ≈0.17:1 .

Electrochemical Carboxylate Modification Without Polymerization

In electrochemical processes involving carboxylic acid-containing compounds at mercury, lead, or other metal cathodes in acidic electrolytes, crotonic acid offers a unique reduction pathway distinct from acrylic and methacrylic acids [1]. While acrylic acid and methacrylic acid undergo rapid cathodically initiated vinyl polymerization, crotonic acid does not polymerize but instead undergoes selective carbonyl reduction to yield butyric acid, butyl alcohol, and crotyl alcohol [1]. This divergent electrochemical behavior makes crotonic acid the preferred starting material for applications requiring electrochemical modification of the α,β-unsaturated carboxylic acid framework without triggering unwanted polymerization side reactions, such as in electroorganic synthesis of saturated C₄ carboxylic acids and alcohols, or in electrosynthetic routes to crotyl alcohol derivatives.

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